molecular formula C14H13IN2O6 B11632415 methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate

methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate

Cat. No.: B11632415
M. Wt: 432.17 g/mol
InChI Key: JDWQNXASEXFBPU-RUDMXATFSA-N
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Description

METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinylidene moiety, an iodine atom, and a methoxyphenoxy group

Preparation Methods

The synthesis of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinylidene moiety.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The imidazolidinylidene moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s biological activity by facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE can be compared with other similar compounds, such as:

The uniqueness of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13IN2O6

Molecular Weight

432.17 g/mol

IUPAC Name

methyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetate

InChI

InChI=1S/C14H13IN2O6/c1-21-10-5-7(4-9-13(19)17-14(20)16-9)3-8(15)12(10)23-6-11(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-4+

InChI Key

JDWQNXASEXFBPU-RUDMXATFSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC(=O)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC(=O)OC

Origin of Product

United States

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